molecular formula C17H18N4 B11733758 (Z)-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene](2-methylpropyl)amine

(Z)-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene](2-methylpropyl)amine

Cat. No.: B11733758
M. Wt: 278.35 g/mol
InChI Key: BCASUZHRMMRZCJ-UHFFFAOYSA-N
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Description

(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine

InChI

InChI=1S/C17H18N4/c1-13(2)12-18-17(14-8-4-3-5-9-14)21-16-11-7-6-10-15(16)19-20-21/h3-11,13H,12H2,1-2H3

InChI Key

BCASUZHRMMRZCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable aldehyde or ketone under specific reaction conditions. One common method involves the condensation of 1H-1,2,3-benzotriazole with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound’s imine group (C=N) and benzotriazole moiety participate in redox processes:

Reaction Type Reagents/Conditions Products Key Observations
OxidationH₂O₂, O₂, or KMnO₄ (acidic media)N-oxides or ketone derivativesSelective oxidation of the imine group forms stable N-oxide intermediates.
ReductionLiAlH₄ or NaBH₄ (anhydrous EtOH)Secondary amine derivativesComplete reduction of the C=N bond yields saturated amines with retained benzotriazole .

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on the imine nitrogen, forming resonance-stabilized oxides.

  • Reduction follows a hydride-transfer mechanism, converting the sp²-hybridized imine to an sp³ amine .

Nucleophilic Substitution Reactions

The benzotriazole group acts as a leaving group in displacement reactions:

Nucleophile Conditions Product Yield Applications
Grignard reagentsTHF, 0°C → RTAlkylated amines65–78%Synthesis of branched aliphatic amines .
ThiolsDMF, K₂CO₃, refluxThioether-linked derivatives55–70%Bioconjugation or polymer chemistry .

Key Research Finding :
Substitution reactions retain stereochemical integrity at the (Z)-configured methylidene center, confirmed via X-ray crystallography in related benzotriazole derivatives .

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Catalyst Product Regioselectivity Reference
NitrilesCu(OTf)₂1,2,3-Triazole hybrids>90%
AlkynesRu-based systemsFused benzotriazole-heterocyclesModerate

Notable Outcome :
Triazole hybrids demonstrate enhanced antimicrobial activity compared to the parent compound, with MIC values ≤25 μg/mL against MRSA strains .

Acid/Base-Mediated Transformations

Protonation equilibria and hydrolytic stability:

Condition Behavior Implication
Strong acids (HCl, H₂SO₄)Protonation at benzotriazole N3, forming water-soluble saltsFacilitates purification via acid-base extraction .
Alkaline hydrolysis (NaOH)Cleavage of the C–N bond, releasing benzotriazole and forming carbonyl compoundsLimited stability in basic environments; requires anhydrous storage .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed coupling reactions exploit the benzotriazole’s directing effects:

Reaction Catalyst System Product Efficiency Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-functionalized amines70–85%Drug candidate synthesis .
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl derivatives60–75%Ligand design for metalloenzymes .

Photochemical Reactivity

UV-induced reactions (λ = 254–365 nm):

Process Outcome Quantum Yield Significance
Norrish Type II cleavageFormation of benzotriazole and imine fragmentsΦ = 0.12Degradation pathway under UV exposure .
[2+2] CycloadditionDimerization via C=C bond formationΦ = 0.08Limited synthetic utility due to low yield.

Scientific Research Applications

(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The compound’s structure allows it to interact with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the phenyl and methylidene groups.

    Benzotriazole Derivatives: Compounds with various substituents on the benzotriazole ring, exhibiting different chemical and biological properties.

Uniqueness

(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Biological Activity

(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine, a compound derived from the benzotriazole family, has garnered attention due to its diverse biological activities. Benzotriazoles are known for their versatility in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, antifungal, and antitubercular activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of (Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine can be represented as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{S}

This structure features a benzotriazole moiety linked to a phenyl group and an amine functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that benzotriazole derivatives possess significant biological activities. The compound has been evaluated for various pharmacological effects:

Antimicrobial Activity

Studies have shown that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, compounds synthesized from benzotriazole have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/ml)
17hStaphylococcus aureus1812.5
22bCandida albicans1625
22eAspergillus niger2012.5

Antifungal Activity

Benzotriazole derivatives have also been evaluated for antifungal activity. Compounds with specific substitutions on the benzotriazole ring have shown promising results against various fungal strains. For example, modifications leading to electron-withdrawing groups have enhanced antifungal potency against Candida species .

Antitubercular Activity

The potential of benzotriazole derivatives as antitubercular agents has been explored in several studies. Compounds synthesized from this scaffold exhibited IC90 values indicating significant activity against Mycobacterium tuberculosis. One study highlighted that certain derivatives had IC90 values ranging from 3.73 to 4.00 µM, demonstrating their potential as therapeutic agents for tuberculosis treatment .

Case Studies

  • Antimicrobial Properties : A study synthesized a series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides and evaluated their antibacterial and antifungal activities. The results indicated varying degrees of efficacy across different bacterial and fungal strains .
  • Structure-Activity Relationship (SAR) : Research has focused on the SAR of benzotriazole derivatives to optimize their biological activity. Substituents on the benzene ring were found to significantly influence antimicrobial potency, with specific groups enhancing effectiveness against pathogens .

Q & A

Q. Table 1. Example Reaction Conditions from Analogous Syntheses

ReagentsSolventTemp (°C)Time (h)Yield (%)Reference
O-phenylenediamine + amino acidsEthanol80465–78
Thiosemicarbazide + POCl₃Reflux90372

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR : Confirm the imine bond (C=N) resonance at δ 8.2–8.5 ppm (¹H) and 150–160 ppm (¹³C). The benzotriazole protons appear as a singlet near δ 7.8–8.0 ppm .
  • FT-IR : Look for C=N stretching at 1600–1650 cm⁻¹ and NH (benzotriazole) at 3400–3500 cm⁻¹ .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., π-π stacking of benzotriazole rings) .
  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to verify purity (>95%) and isomer separation .

Advanced: How do electronic effects of substituents on the benzotriazole ring influence the compound’s reactivity in catalytic applications?

Answer:
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzotriazole ring increase the electrophilicity of the imine carbon, enhancing reactivity in nucleophilic additions. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the Z-isomer via resonance but may reduce catalytic activity. For example:

  • Cross-coupling reactions : Nitro-substituted derivatives show higher yields in Suzuki-Miyaura couplings due to improved leaving-group ability .
  • Mechanistic insight : DFT calculations can model charge distribution and predict regioselectivity in reactions .

Q. Table 2. Substituent Effects on Reactivity

SubstituentElectronic EffectReactivity in CatalysisReference
-NO₂WithdrawingHigh
-OCH₃DonatingModerate

Advanced: What in silico and in vivo models are suitable for evaluating the biological activity of this compound?

Answer:

  • In silico :
    • Molecular docking : Screen against targets like DNA gyrase (for antimicrobial activity) or kinases (anticancer potential) using AutoDock Vina .
    • ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
  • In vivo :
    • Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC protocols .
    • MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Data Contradiction: How should researchers resolve discrepancies in reported biological activity data across studies?

Answer:
Contradictions often arise from variations in experimental design:

  • Concentration ranges : Ensure dose-response curves cover 3–4 log units to avoid false negatives .
  • Cell line specificity : Compare activity in multiple cell types (e.g., primary vs. immortalized lines) .
  • Solvent effects : DMSO concentrations >1% can artifactually inhibit cellular pathways; use ≤0.1% .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:
The benzotriazole moiety confers pH-dependent stability:

  • Acidic conditions : Protonation of the imine nitrogen increases electrophilicity, leading to hydrolysis. However, the benzotriazole NH participates in intramolecular H-bonding, slowing degradation .
  • Basic conditions : Deprotonation of the NH group disrupts H-bonding, accelerating hydrolysis. Stability studies in PBS (pH 7.4) vs. NaOH (pH 12) show half-life differences of 24 vs. 2 hours .

Methodological: How can researchers optimize the compound’s synthetic yield while minimizing byproducts?

Answer:

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., E-isomer or hydrolyzed amine) .
  • Catalyst screening : Test Lewis acids like ZnCl₂ (10 mol%) to accelerate imine formation .
  • Workup protocols : Employ column chromatography with ethyl acetate/hexane (3:7) for high-purity isolation .

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